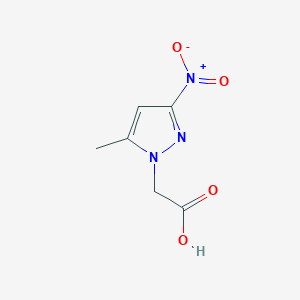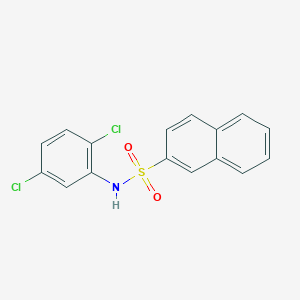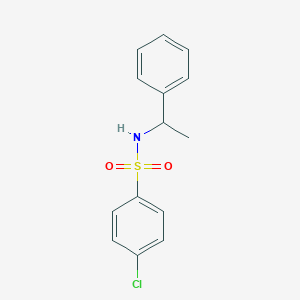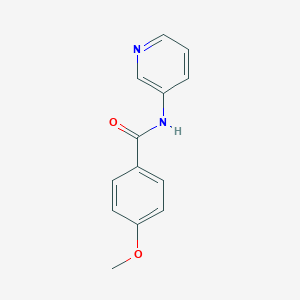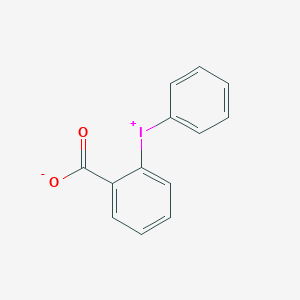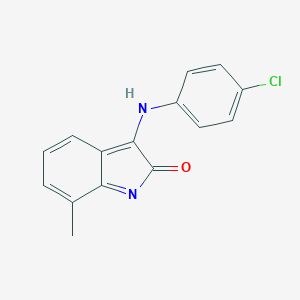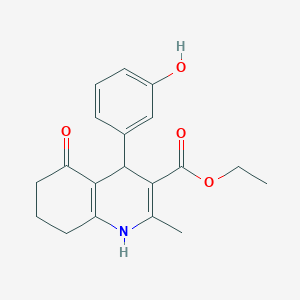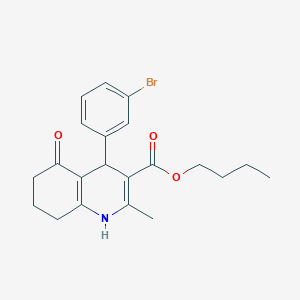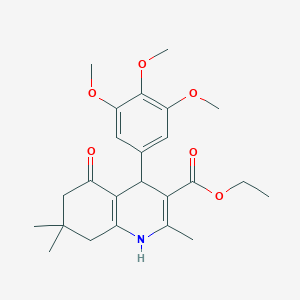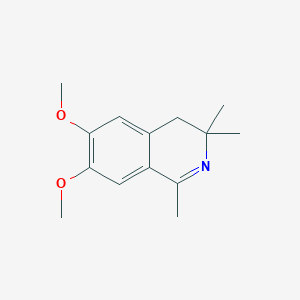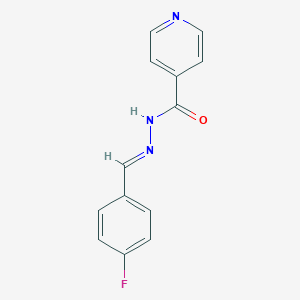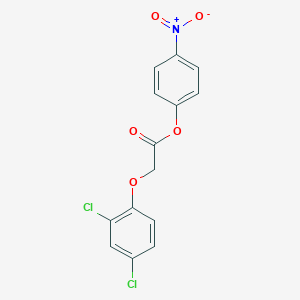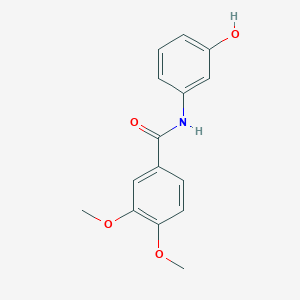
N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide, also known as HDMB, is a synthetic compound that belongs to the family of benzamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, chemistry, and biology. HDMB is a white crystalline powder that has a molecular weight of 293.33 g/mol and a melting point of 193-194°C.
Wirkmechanismus
The exact mechanism of action of N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemische Und Physiologische Effekte
N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of cholesterol.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, there are also some limitations associated with its use. N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for research on N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide. One area of interest is the development of N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the use of N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide as a catalyst in organic reactions. Further research is also needed to fully understand the mechanism of action of N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide and its potential applications in various fields of research.
Synthesemethoden
N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction between 3,4-dimethoxybenzoyl chloride and 3-aminophenol in the presence of a base such as triethylamine. The reaction yields N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide as a white solid that can be purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide has been extensively studied for its potential applications in various fields of research. In the field of medicine, N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
In the field of chemistry, N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide has been used as a starting material for the synthesis of various other compounds. It has also been studied for its potential use as a catalyst in organic reactions.
Eigenschaften
CAS-Nummer |
313552-14-6 |
|---|---|
Produktname |
N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide |
Molekularformel |
C15H15NO4 |
Molekulargewicht |
273.28 g/mol |
IUPAC-Name |
N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C15H15NO4/c1-19-13-7-6-10(8-14(13)20-2)15(18)16-11-4-3-5-12(17)9-11/h3-9,17H,1-2H3,(H,16,18) |
InChI-Schlüssel |
SBSDCTKTYINSMN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)O)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B187549.png)
